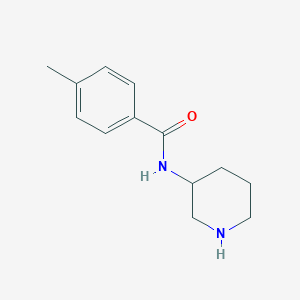
3-(Dicyanomethylene)-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dicyanomethylene)-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid is a complex organic compound known for its unique structure and diverse applications. This compound belongs to the class of indene derivatives, which are characterized by a fused ring system containing both aromatic and non-aromatic components. The presence of dicyanomethylene and carboxylic acid groups in its structure makes it a versatile molecule with significant potential in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dicyanomethylene)-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the Perkin reaction followed by the Knoevenagel condensation. The Perkin reaction is used to form the indene core, while the Knoevenagel condensation introduces the dicyanomethylene group. The reaction conditions often include the use of acetic anhydride and triethylamine as catalysts .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-organic frameworks (MOFs) as catalysts to enhance the efficiency and yield of the reaction. For example, zirconium-based MOFs have been employed to facilitate the synthesis of dicyanomethylene derivatives .
Análisis De Reacciones Químicas
Types of Reactions
3-(Dicyanomethylene)-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the indene ring.
Aplicaciones Científicas De Investigación
3-(Dicyanomethylene)-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of bioactive molecules.
Medicine: Research has indicated potential therapeutic applications, including the development of drugs with anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of organic solar cells and other electronic materials due to its unique electronic properties
Mecanismo De Acción
The mechanism of action of 3-(Dicyanomethylene)-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor in organic solar cells, facilitating the transfer of electrons and enhancing the efficiency of the device. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other indene derivatives such as 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid and various polymethine dyes. These compounds share structural similarities but differ in their functional groups and specific applications .
Uniqueness
What sets 3-(Dicyanomethylene)-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid apart is its unique combination of dicyanomethylene and carboxylic acid groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in the fields of organic electronics and medicinal chemistry.
Propiedades
Fórmula molecular |
C13H6N2O3 |
|---|---|
Peso molecular |
238.20 g/mol |
Nombre IUPAC |
3-(dicyanomethylidene)-1-oxoindene-5-carboxylic acid |
InChI |
InChI=1S/C13H6N2O3/c14-5-8(6-15)10-4-12(16)9-2-1-7(13(17)18)3-11(9)10/h1-3H,4H2,(H,17,18) |
Clave InChI |
DBTZELVPDDPXMB-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(C#N)C#N)C2=C(C1=O)C=CC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B15155995.png)
![N-(4-bromo-3-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B15156005.png)
![Methyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B15156007.png)
![N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B15156009.png)
![Ethyl 3-amino-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B15156019.png)


![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B15156035.png)

![N-(Naphthalen-2-yl)dibenzo[b,d]furan-2-amine](/img/structure/B15156047.png)
![(1r,3r,5R,7R)-N-(2-methylphenyl)tricyclo[3.3.1.1~3,7~]decan-2-amine](/img/structure/B15156057.png)

![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B15156083.png)
